molecular formula C27H35NO6 B14664590 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- CAS No. 40681-07-0

5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)-

Cat. No.: B14664590
CAS No.: 40681-07-0
M. Wt: 469.6 g/mol
InChI Key: MSAYETGGORJZKB-UHFFFAOYSA-N
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Description

5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- is a complex organic compound with a molecular formula of C27H35NO6 and a molar mass of 469.5699 g/mol . This compound is characterized by its benzofuran core, which is substituted with various functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the methoxy groups and the hexahydro-1H-azepin-1-yl ethoxy side chain. The final step involves the addition of the 3-hydroxyphenyl ethyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- stands out due to its unique combination of functional groups. Similar compounds include:

    4,7-Dimethoxy-5-benzofuranmethanol: Lacks the hexahydro-1H-azepin-1-yl ethoxy and 3-hydroxyphenyl ethyl groups.

    6-(2-(Hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)-benzofuran: Lacks the methoxy groups.

    Alpha-(2-(3-hydroxyphenyl)ethyl)-benzofuranmethanol: Lacks both the methoxy and hexahydro-1H-azepin-1-yl ethoxy groups.

These differences in structure contribute to variations in their chemical reactivity and biological activity, highlighting the uniqueness of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- .

Properties

CAS No.

40681-07-0

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

IUPAC Name

3-[3-[6-[2-(azepan-1-yl)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C27H35NO6/c1-31-24-21-12-16-33-25(21)27(32-2)26(34-17-15-28-13-5-3-4-6-14-28)23(24)22(30)11-10-19-8-7-9-20(29)18-19/h7-9,12,16,18,22,29-30H,3-6,10-11,13-15,17H2,1-2H3

InChI Key

MSAYETGGORJZKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCCC3)C(CCC4=CC(=CC=C4)O)O

Origin of Product

United States

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